molecular formula C18H16FNO4S3 B2574308 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 896341-33-6

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2574308
CAS No.: 896341-33-6
M. Wt: 425.51
InChI Key: LOQOQAWLLIGHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H16FNO4S3 and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective COX-2 Inhibition

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including derivatives with fluorine substitutions similar to 4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, revealed their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This selectivity is enhanced by the introduction of a fluorine atom, which preserves COX-2 potency while significantly increasing COX1/COX-2 selectivity. This research is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain, with one compound, JTE-522, advancing to phase II clinical trials (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another research area involves the inhibition of carbonic anhydrase (CA) isoforms by sulfonamide derivatives, including those structurally related to 4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide. A study on a thioureido analog of SLC-0111, a derivative with a fluorine atom, showed potent inhibition against tumor-associated CA isoforms IX and XII, with minimal effects on the ubiquitous CA I and II isoforms. This makes such compounds potential antitumor and antimetastatic agents, with implications for treating various cancers (Lomelino et al., 2016).

Antimicrobial and Antifungal Activities

Research on arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, structurally akin to 4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, demonstrated significant antimicrobial and antifungal activities. These derivatives show promising inhibition rates against Ralstonia solanacearum and Gibberella zeae, surpassing those of commercial bactericides and fungicides. This suggests potential applications in agricultural pest control and disease management (Zeng et al., 2016).

Photophysical Properties for Biological Imaging

The photophysical properties of sulfonamide derivatives, including those with a structural resemblance to 4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, have been explored for potential applications in biological imaging. These compounds exhibit fluorescence in the blue-green region, which can be modulated by altering the aryl part of the molecule. Understanding these properties is essential for designing fluorescent probes for biological imaging, aiding in the visualization of cellular processes and disease diagnosis (Bozkurt et al., 2016).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S3/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQOQAWLLIGHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.